Chiral Purity and Enantiomeric Excess (ee) Specifications for (R)-3-(Difluoromethoxy)pyrrolidine
The (R)-enantiomer of 3-(difluoromethoxy)pyrrolidine exhibits specific stereochemical requirements for biological activity. In studies of structurally related 4-difluoromethoxy substituted pyrrolidine analogs, the (R)-configuration demonstrated a binding affinity (Ki) of 560 nM for VMAT2, whereas the racemic mixture or alternative stereoisomers would be expected to show reduced or altered affinity [1]. This chiral differentiation is critical for reproducible SAR studies and downstream biological evaluation.
| Evidence Dimension | Stereochemical binding affinity |
|---|---|
| Target Compound Data | Chiral (R)-enantiomer (specific Ki not reported for this exact compound) |
| Comparator Or Baseline | Racemic 3-(difluoromethoxy)pyrrolidine or (S)-enantiomer |
| Quantified Difference | For a related 4-difluoromethoxy pyrrolidine analog, Ki = 560 nM for VMAT2 [1] |
| Conditions | VMAT2 binding assay using [3H]DTBZ radioligand |
Why This Matters
This matters because enantiopure building blocks are essential for maintaining stereochemical integrity in chiral drug candidates, preventing off-target effects and ensuring reproducible pharmacological profiles.
- [1] Nickell, J. R., et al. (2013). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry, 21(7), 2028-2037. View Source
